molecular formula C10H14N2 B579935 rac-Nicotine-1,2',3',4',5',6'-13C6 CAS No. 1189715-49-8

rac-Nicotine-1,2',3',4',5',6'-13C6

Cat. No.: B579935
CAS No.: 1189715-49-8
M. Wt: 168.19
InChI Key: SNICXCGAKADSCV-NXGVJODUSA-N
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Description

rac-Nicotine-1,2’,3’,4’,5’,6’-13C6: is a stable isotope-labeled analog of nicotine. Nicotine is an alkaloid found in plants, predominantly in tobacco, and is known for its stimulant and addictive properties. The compound rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is used in various scientific research applications due to its labeled carbon atoms, which allow for precise tracking and analysis in metabolic and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 involves the incorporation of carbon-13 isotopes into the nicotine molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes at the desired positions.

Industrial Production Methods: Industrial production of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 requires specialized facilities capable of handling isotopic labeling. The process involves the use of carbon-13 labeled reagents and solvents, and the final product is purified to achieve high isotopic enrichment. The production is carried out under strict quality control to ensure the accuracy and reliability of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nicotine N-oxide.

    Reduction: Reduction reactions can convert nicotine to its corresponding amine.

    Substitution: Substitution reactions can occur at the pyridine ring or the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nicotine N-oxide.

    Reduction: Nicotine amine.

    Substitution: Halogenated nicotine derivatives.

Scientific Research Applications

rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard for chemical identification and quantification.

    Biology: Employed in metabolic studies to trace the pathways of nicotine metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotine.

    Industry: Applied in the development of nicotine replacement therapies and in the study of tobacco-related products.

Mechanism of Action

The mechanism of action of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is similar to that of nicotine. It acts on nicotinic acetylcholine receptors in the brain, leading to the release of neurotransmitters such as dopamine. This results in the stimulant and addictive effects associated with nicotine. The labeled carbon atoms allow researchers to track the compound’s interaction with these receptors and study its metabolic pathways in detail .

Comparison with Similar Compounds

    Nicotine: The parent compound, without isotopic labeling.

    Nicotine N-oxide: An oxidized form of nicotine.

    Nicotine amine: A reduced form of nicotine.

Uniqueness: rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool in research applications where understanding the detailed metabolic and chemical pathways of nicotine is essential.

Properties

CAS No.

1189715-49-8

Molecular Formula

C10H14N2

Molecular Weight

168.19

IUPAC Name

3-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1

InChI Key

SNICXCGAKADSCV-NXGVJODUSA-N

SMILES

CN1CCCC1C2=CN=CC=C2

Synonyms

3-(1-Methyl-2-pyrrolidinyl)pyridine-13C6;  (±)-Nicotine-13C6;  (±)-3-(1-Methyl-2-pyrrolidinyl)pyridine-13C6;  (R,S)-Nicotine-13C6;  (±)-Nicotine-13C6 ;  1-Methyl-2-(3-pyridyl)pyrrolidine-13C6;  DL-Nicotine-13C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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